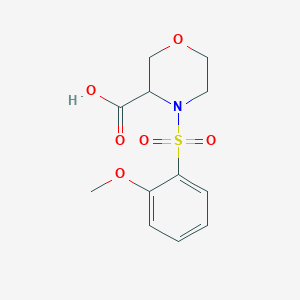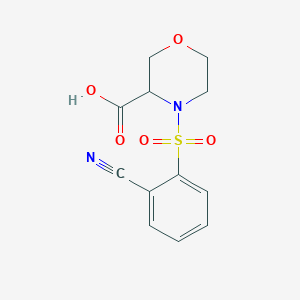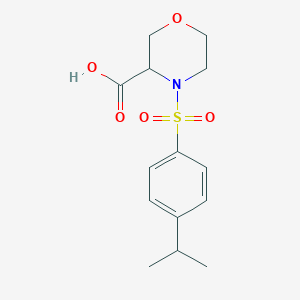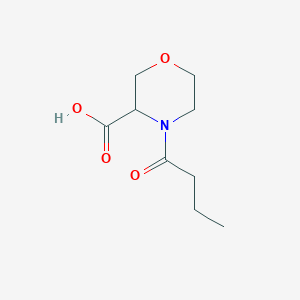![molecular formula C13H13N3O3 B7581066 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7581066.png)
1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid, also known as IPCA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCA-1 belongs to the class of cyclopropane-containing amino acids and is a potent inhibitor of the enzyme phospholipase C (PLC).
Wissenschaftliche Forschungsanwendungen
1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of PLC, which is involved in the signaling pathways that promote cell growth and survival. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has also been found to have anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid involves the inhibition of the enzyme phospholipase C (PLC), which is involved in the signaling pathways that regulate cell growth, proliferation, and survival. PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG then activate downstream signaling pathways that promote cell growth and survival. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid inhibits the activity of PLC by binding to its catalytic domain and blocking its enzymatic activity.
Biochemical and Physiological Effects:
1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects in vitro and in vivo. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid also has anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid is its potent inhibitory activity against PLC, which makes it a valuable tool for studying the role of PLC in various cellular processes. 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for drug development. However, one of the limitations of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid is its relatively low solubility in aqueous solutions, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid. One area of research is the development of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid as a potential therapeutic agent for cancer, inflammation, and neurological disorders. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid. Furthermore, future studies could focus on the optimization of the synthesis method of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid to improve its solubility and efficacy in experimental settings. Finally, the development of novel derivatives of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid could lead to the discovery of more potent and selective inhibitors of PLC with potential therapeutic applications.
Synthesemethoden
The synthesis of 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid involves a multi-step process that includes the reaction of imidazo[1,2-a]pyridine-2-carboxylic acid with ethyl chloroformate, followed by the reaction with cyclopropane-1,1-dicarboxylic acid. The resulting compound is then treated with ammonia and acetic anhydride to obtain 1-[(2-Imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid.
Eigenschaften
IUPAC Name |
1-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c17-11(15-13(4-5-13)12(18)19)7-9-8-16-6-2-1-3-10(16)14-9/h1-3,6,8H,4-5,7H2,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEUMUYMZGIBDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)NC(=O)CC2=CN3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[[2-(3,4-Dimethoxyphenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7581044.png)



![1-(4-Chlorophenyl)-3-[methyl(3,3,3-trifluoropropyl)amino]propan-1-one](/img/structure/B7581080.png)
![4-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581083.png)